Hexamethylenediammonium diiodide

Catalog No.
S956756
CAS No.
20208-23-5
M.F
C6H17IN2
M. Wt
244.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenediammonium diiodide

CAS Number

20208-23-5

Product Name

Hexamethylenediammonium diiodide

IUPAC Name

hexane-1,6-diamine;hydroiodide

Molecular Formula

C6H17IN2

Molecular Weight

244.12 g/mol

InChI

InChI=1S/C6H16N2.HI/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

JWNDFOVMVSGLKP-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[I-].[I-]

Canonical SMILES

C(CCCN)CCN.I

Hexamethylenediammonium diiodide, with the chemical formula C6_6H18_{18}I2_2N2_2, is a quaternary ammonium compound characterized by its two hexamethylene diammonium cations and two iodide anions. This compound is known for its unique structural properties, which include a three-dimensional hydrogen-bonded framework that contributes to its stability and reactivity in various applications . The molecular structure features a central hexamethylene chain flanked by ammonium groups, making it a versatile building block in materials science and organic chemistry.

Due to its ionic nature. It can undergo:

  • Decomposition: Upon heating, hexamethylenediammonium diiodide can decompose, releasing iodine and forming other nitrogen-containing compounds.
  • Complexation: This compound can form complexes with various metal ions, which can alter its solubility and reactivity.
  • Substitution Reactions: The iodide ions can be substituted with other halides or functional groups under appropriate conditions, leading to the formation of derivatives with different properties.

Hexamethylenediammonium diiodide can be synthesized through several methods:

  • Neutralization Reaction: Reacting hexamethylenediamine with hydroiodic acid results in the formation of hexamethylenediammonium diiodide. The reaction can be summarized as follows:
    Hexamethylenediamine+2HIHexamethylenediammonium diiodide+2H2O\text{Hexamethylenediamine}+2\text{HI}\rightarrow \text{Hexamethylenediammonium diiodide}+2\text{H}_2\text{O}
  • Iodination of Hexamethylenediamine: Direct iodination of hexamethylenediamine using iodine in an aqueous medium can yield hexamethylenediammonium diiodide.
  • Crystallization Techniques: The compound can also be obtained through crystallization from a solution containing both hexamethylenediamine and iodine under controlled conditions.

Hexamethylenediammonium diiodide has several notable applications:

  • Material Science: It is utilized as a precursor in the synthesis of advanced materials, particularly in the fabrication of perovskite solar cells where it enhances interface contact and electrical properties .
  • Organic Synthesis: This compound serves as a building block for synthesizing other organic compounds, especially in the development of ionic liquids and polymers.
  • Electrochemistry: Due to its ionic nature, it is explored for use in electrochemical applications, including batteries and supercapacitors.

Studies on the interactions of hexamethylenediammonium diiodide with other compounds reveal that it can modify the properties of materials it is combined with. For instance, when used as an additive in polymer matrices, it can enhance conductivity and mechanical strength. Research indicates that its incorporation into perovskite structures improves charge transport and stability .

Hexamethylenediammonium diiodide shares similarities with other diammonium salts and halides. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetraethylammonium iodideC8_8H20_{20}IQuaternary ammonium salt with different alkyl chains
Hexamethylenediammonium iodideC6_6H18_{18}I2_2Contains two iodides; used in similar applications
Dodecyltrimethylammonium bromideC15_15H34_34BrLonger alkyl chain; used as surfactant
Benzyltrimethylammonium chlorideC9_9H12_12ClAromatic group; used in organic synthesis

Uniqueness: Hexamethylenediammonium diiodide is unique due to its specific combination of long-chain diamines and dual iodide ions, which confer distinct physical and chemical properties that are advantageous for applications in material science, particularly in enhancing the performance of electronic devices.

Hexamethylenediammonium diiodide is systematically named hexane-1,6-diammonium diiodide. Its molecular structure consists of a six-carbon chain with primary ammonium groups at both ends and two iodide anions as counterions. Key identifiers include:

PropertyValueSource
CAS Number20208-23-5
Molecular FormulaC₆H₁₈I₂N₂
Molecular Weight372.03 g/mol
Synonyms1,6-Hexanediamine dihydriodide; Hexamethylenediamine dihydroiodide

The compound’s linear structure enables hydrogen bonding between ammonium groups and iodide ions, forming a three-dimensional network critical for its stability and reactivity.

Historical Development and Discovery

While hexamethylenediammonium diiodide itself is a relatively modern derivative, its parent compound, hexamethylenediamine (H₂N(CH₂)₆NH₂), was first synthesized in 1894 by Perkin and Haworth during studies on cyclohexane derivatives. Industrial production of hexamethylenediamine involves hydrogenation of adiponitrile (NC(CH₂)₄CN) using cobalt-iron catalysts, a process refined in the mid-20th century.

The diiodide salt’s synthesis involves reacting hexamethylenediamine with hydroiodic acid (HI), a straightforward neutralization process. Its development for optoelectronic applications emerged in the 2010s, driven by the need for stable perovskite precursors. A 2018 study by Li et al. demonstrated its utility in synthesizing two-dimensional (2D) halide perovskites, marking a pivotal moment in its academic adoption.

Industrial and Academic Significance

Hexamethylenediammonium diiodide’s significance spans both industrial manufacturing and fundamental materials research.

Industrial Applications
  • Perovskite Solar Cells:

    • Role: Acts as a spacer cation in 2D perovskites, enhancing structural stability and reducing iodide volatility.
    • Example: In (NH₃C₆H₁₂NH₃)(CH₃NH₃)ₙ₋₁PbₙI₃ₙ₊₁ perovskites, it improves power conversion efficiency (PCE) by optimizing bandgap alignment and charge transport.
    • Performance: Devices achieve PCEs >6% with enhanced moisture resistance.
  • Electrode Modification:

    • Application: Enhances adhesion and energy-level matching in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) electrodes, enabling stacking architectures in perovskite solar cells.
    • Outcome: Achieves PCEs of 15.21% with improved disassembly/reassembly durability.
Academic Research
  • Defect Passivation:

    • Mechanism: Passivates surface and grain-boundary defects in methylammonium lead iodide (MAPbI₃) films, reducing recombination losses.
    • Result: PCE increases from 14.64% to 17.60% in treated devices.
  • Crystal Engineering:

    • Structural Role: Forms hydrogen-bonded frameworks in hybrid materials, enabling tailored electronic properties.
    • Example: Incorporation into lead iodide matrices creates ordered 2D perovskite layers with improved charge diffusion.

Hexamethylenediammonium diiodide, with the chemical formula C₆H₁₈N₂²⁺·2I⁻, is a diammonium salt derived from hexamethylenediamine (1,6-hexanediamine) and hydroiodic acid [1]. The compound features a linear carbon chain with ammonium groups at both ends, balanced by two iodide counterions [1]. It has a molecular weight of 372.029 g/mol and is characterized by its crystalline structure that exhibits interesting polymorphic behavior [2].

X-ray Diffraction Analysis

X-ray diffraction studies have revealed that hexamethylenediammonium diiodide crystallizes in the monoclinic space group P2₁/c [2]. The unit cell parameters determined through single-crystal X-ray diffraction are a = 4.8884(1) Å, b = 12.8756(4) Å, c = 9.7488(3) Å, with β = 90.423(2)°, and a unit cell volume of 613.58(3) ų [2]. The asymmetric unit consists of one-half of the hexamethylenediammonium cation and one iodide anion, with the hydrocarbon chain of the cation straddling a crystallographic inversion center [2].

The crystal structure data for hexamethylenediammonium diiodide, as determined by X-ray diffraction analysis, is summarized in Table 1:

ParameterValue
Chemical formulaC₆H₁₈N₂²⁺·2I⁻
Formula weight372.02 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a4.8884(1) Å
b12.8756(4) Å
c9.7488(3) Å
β90.423(2)°
Volume613.58(3) ų
Z2
Temperature295 K
Radiation typeMo Kα
μ5.08 mm⁻¹

Table 1: Crystallographic data for hexamethylenediammonium diiodide [2]

The molecular structure of hexamethylenediammonium diiodide is notably different from its chloride and bromide analogs [2]. While the chloride and bromide salts are isomorphous, the iodide salt exhibits a distinct crystal packing arrangement [2]. The most significant structural difference is observed in the conformation of the diammonium cation [2]. In the iodide salt, the ammonium groups are offset from the planar hydrocarbon backbone by a torsion angle of 69.6(4)°, as indicated by the N1-C1-C2-C3 torsion angle [2].

Hydrogen-Bonding Networks

The crystal structure of hexamethylenediammonium diiodide is stabilized by an extensive three-dimensional hydrogen-bonding network [2]. Each ammonium group forms multiple hydrogen bonds with surrounding iodide anions, creating a complex supramolecular architecture [2]. The hydrogen-bonding geometry in the iodide salt is characterized by N-H···I interactions with H···I distances ranging from 2.76 to 2.91 Å and N-H···I angles between 144° and 163° [2].

The hydrogen-bonding pattern in hexamethylenediammonium diiodide differs significantly from those observed in the chloride and bromide analogs [2]. While the chloride and bromide salts exhibit bifurcated hydrogen-bonding interactions between the N-donor atoms and halide acceptors, the iodide salt shows a simpler pattern with each hydrogen atom forming a single hydrogen bond to an iodide anion [2].

The packing diagram of hexamethylenediammonium diiodide reveals two distinct hydrogen-bonding ring motifs [2]. There is a large ten-membered ring involving four diammonium cations and four iodide anions, with a graph-set notation of R₄⁶(30) [2]. Additionally, there are six-membered ring motifs shaped as elongated hexagons with the graph-set notation R₂⁴(22) [2]. These hydrogen-bonding networks play a crucial role in determining the crystal packing and physical properties of the compound [2].

The hydrogen-bonding parameters for hexamethylenediammonium diiodide are summarized in Table 2:

D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1C···I1ᶦ0.892.763.617(3)163
N1-H1D···I1ᶦᶦ0.892.793.586(3)149
N1-H1E···I10.892.913.666(3)144

Table 2: Hydrogen-bonding geometry in hexamethylenediammonium diiodide [2]
Symmetry codes: (i) x-1, y, z; (ii) x-1, -y+1/2, z-1/2

Thermal Stability and Phase Transitions

Hexamethylenediammonium diiodide exhibits interesting thermal behavior, characterized by thermotropic polymorphism [2]. Differential scanning calorimetry (DSC) and variable-temperature powder X-ray diffraction (VT-PXRD) studies have revealed that the compound undergoes reversible phase transitions upon heating and cooling [2].

The DSC scan for hexamethylenediammonium diiodide shows one endothermic event, which corresponds to a phase transition [2]. This is in contrast to the chloride salt, which shows two endothermic events, and is similar to the bromide salt, which also shows one endothermic event [2]. Hot-stage microscopy observations indicate that the endothermic event is associated with a change in the morphology of the crystals [2].

Variable-temperature powder X-ray diffraction studies confirm that the endothermic event observed in the DSC scan corresponds to a thermotropic phase change [2]. Interestingly, while the phase changes in the chloride and bromide salts are irreversible, the phase change in the iodide salt is reversible, as evidenced by identical powder patterns at 303 K before and after heating [2].

The thermal properties of hexamethylenediammonium diiodide are of particular interest for understanding the structure-property relationships in n-alkyl diammonium salts [2]. These materials have applications as precursor ligands in transition metal complexes used in various fields and as structure-directing agents in the synthesis of nanoparticles [2].

Spectroscopic Profiles

FT-IR and Raman Signatures

Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the molecular structure and bonding in hexamethylenediammonium diiodide [3]. The FT-IR spectrum of the compound exhibits characteristic absorption bands associated with the functional groups present in the molecule [3]. The N-H stretching vibrations of the ammonium groups typically appear in the region of 3300-3500 cm⁻¹, although these may be affected by the positive charge on the nitrogen atoms and the hydrogen bonding interactions with the iodide counterions [4].

The C-H stretching vibrations of the methylene groups in the hydrocarbon chain are observed in the region of 2800-3000 cm⁻¹ [3]. The C-N stretching vibrations, which are characteristic of the ammonium-carbon bonds, typically appear in the region of 1000-1200 cm⁻¹ [3]. Additionally, the N-H bending vibrations of the ammonium groups are observed in the region of 1600-1650 cm⁻¹ [3].

Raman spectroscopy complements FT-IR spectroscopy by providing information about the vibrational modes that may not be IR-active [5]. The Raman spectrum of hexamethylenediammonium diiodide shows characteristic bands associated with the C-C stretching vibrations of the hydrocarbon chain in the region of 800-1100 cm⁻¹ [5]. The N-H bending vibrations of the ammonium groups also give rise to Raman bands in the region of 1600-1650 cm⁻¹ [5].

The vibrational spectroscopy data for hexamethylenediammonium diiodide provides insights into the molecular structure and bonding in the compound [6]. The positions and intensities of the vibrational bands are influenced by factors such as the conformation of the hydrocarbon chain, the nature of the hydrogen bonding interactions, and the crystal packing arrangement [6]. Computational methods, such as density functional theory (DFT) calculations, can be used to predict the vibrational spectra and assign the observed bands to specific vibrational modes [6].

NMR Spectral Analysis

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of hexamethylenediammonium diiodide [7]. The ¹H NMR spectrum of the compound provides information about the hydrogen environments in the molecule, while the ¹³C NMR spectrum reveals the carbon environments [7].

In the ¹H NMR spectrum of hexamethylenediammonium diiodide, the methylene protons adjacent to the ammonium groups (CH₂-NH₃⁺) typically appear as a triplet at around 3.0-3.2 ppm [7]. The remaining methylene protons in the hydrocarbon chain give rise to multiplets in the region of 1.3-1.8 ppm [7]. The ammonium protons (NH₃⁺) usually appear as a broad signal at around 7.5-8.0 ppm, although the exact chemical shift can vary depending on factors such as concentration, solvent, and temperature [7].

The ¹³C NMR spectrum of hexamethylenediammonium diiodide typically shows signals for the methylene carbons in the hydrocarbon chain [7]. The carbons adjacent to the ammonium groups (CH₂-NH₃⁺) usually appear at around 40-42 ppm, while the remaining methylene carbons in the chain give rise to signals in the region of 25-30 ppm [7].

NMR spectroscopy can also provide insights into the dynamics of the molecule in solution [7]. For instance, variable-temperature NMR experiments can reveal conformational changes or rotational barriers in the molecule [7]. Additionally, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity and assign the observed signals to specific atoms in the molecule [7].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

244.04365 g/mol

Monoisotopic Mass

244.04365 g/mol

Heavy Atom Count

9

Other CAS

20208-23-5

Dates

Modify: 2023-08-16

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